

isopyrazam application rate Sclerotinia stem rot

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Compound Focus: Isopyrazam

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Application Rates and Formulations

For the control of Sclerotinia stem rot, **isopyrazam** is often used in a pre-mixed formulation with azoxystrobin. The standard field application rates are as follows [1]:

Formulation	Active Ingredients	Recommended Application Rate	Crop	Application Timing
Symetra	200 g/l azoxystrobin + 125 g/l isopyrazam	1 litre per hectare [1]	Oilseed Rape (Winter & Spring)	Early to mid-flowering (GS61-GS65), no later than GS69 [1].
Isopyrazam (for experimental use)	Not specified	200 g a.i. ha ⁻¹ [2]	Vegetables (e.g., eggplant)	Applied in polytunnel trials; timing inferred as protectant.

The mixture with azoxystrobin provides a dual-mode-of-action treatment, combining contact and systemic activity for protectant control [1].

Experimental Efficacy Data

The tables below summarize key experimental findings on the sensitivity of *S. sclerotiorum* to **isopyrazam** and the fungicide's effect on fungal structures.

Table 1: Baseline Sensitivity of *S. sclerotiorum* to Isopyrazam This data establishes a sensitivity baseline for 178 isolates collected from various vegetable crops in China, which can be used for future resistance monitoring [3] [2].

Parameter	Value
Number of Isolates	178
Host Crops	Cucumber, tomato, eggplant, pepper, kidney bean, pumpkin
Mean EC ₅₀ (50% Effective Concentration)	0.039 ± 0.002 µg ml ⁻¹ [2]
Frequency Distribution	Unimodal curve

Table 2: Inhibitory Effects of Isopyrazam on Fungal Structures This data shows that **isopyrazam** affects more than just mycelial growth [3].

Parameter	Effect of Isopyrazam
Sclerotial Production	Strongly inhibited [3]
Sclerotial Germination	Strongly inhibited [3]

Table 3: Efficacy of Isopyrazam on Detached Eggplant Leaves This experiment evaluated both preventative and curative actions of the fungicide [3].

Application Type	Concentration	Efficacy
Preventative	40 µg ml ⁻¹	100% [3]
Curative	40 µg ml ⁻¹	87.78% [3]

Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are the core methodologies from the cited studies.

Determining Baseline Sensitivity (EC₅₀)

This protocol describes the procedure for establishing the baseline sensitivity of a fungal population to **isopyrazam** [3].

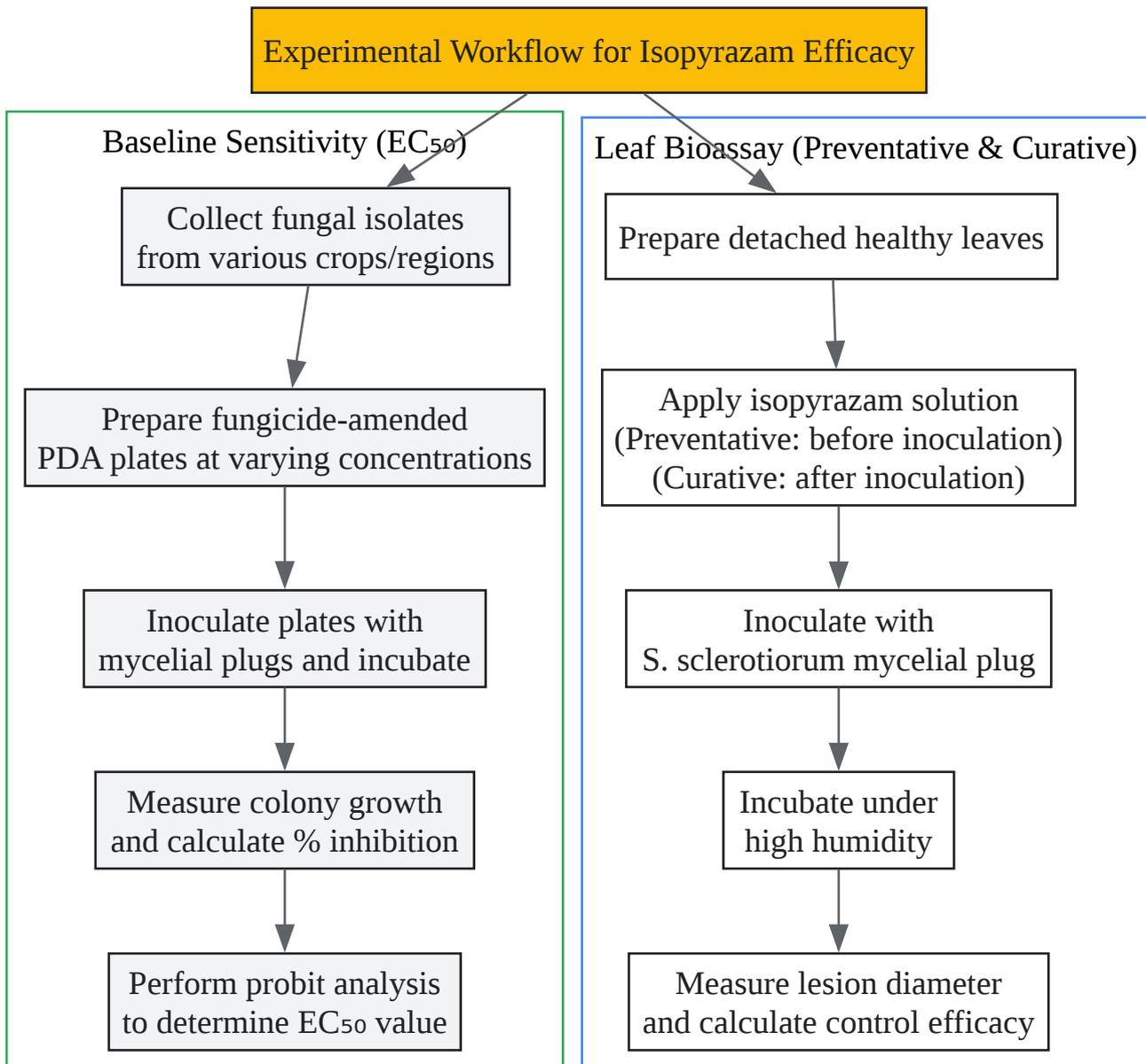
- **Fungal Isolates:** Collect sclerotia from infected host plants. The 178 isolates used in the foundational study were collected from six different vegetable crops across various regions in China. None of the sampling fields had a history of exposure to SDHI fungicides [3].
- **Culture Medium:** Use potato dextrose agar (PDA) as the growth medium [3].
- **Fungicide Preparation:**
 - Dissolve technical-grade **isopyrazam** in a small volume of analytical-grade methanol to create a stock solution of 10,000 µg ml⁻¹ [3].
 - Add the stock solution to sterile, cooled PDA to create a series of concentrations. For example, the study used **isopyrazam** concentrations of 0, 0.005, 0.01, 0.05, 0.1, 0.5, and 1.0 µg ml⁻¹ [3].
- **Inoculation and Incubation:**
 - Transfer mycelial plugs (e.g., 5 mm diameter) from the margin of actively growing colonies to the center of the PDA plates containing the different fungicide concentrations [3].
 - Incubate the plates at a constant temperature (e.g., 25°C) [3].
- **Data Collection and Analysis:**
 - After a set period (e.g., 2 days), measure the diameter of the fungal colony in two perpendicular directions for each plate [3].
 - Calculate the percent inhibition of mycelial growth for each concentration relative to the non-fungicide control [3].
 - Use statistical software (e.g., SAS) to perform probit analysis, plotting the log of the fungicide concentration against the probit of the percent inhibition. The EC₅₀ value is the concentration that results in 50% inhibition of mycelial growth [3].

Evaluating Preventative and Curative Efficacy on Leaves

This method assesses the fungicide's ability to protect plants from infection and to stop an existing infection [3].

- **Plant Material:** Use detached, healthy leaves from a susceptible host plant (e.g., eggplant). Surface-sterilize the leaves before use [3].
- **Fungicide Application:**
 - **For preventative efficacy:** Spray the fungicide solution (e.g., 40 $\mu\text{g ml}^{-1}$) onto the leaf surfaces and allow it to dry [3].
 - **For curative efficacy:** Inoculate the leaves with a mycelial plug of *S. sclerotiorum* first. After a set incubation period (e.g., 12 hours), then apply the fungicide solution [3].
- **Inoculation and Incubation:** Place a mycelial plug of the fungus on the treated (for preventative) or pre-inoculated (for curative) leaves. Incubate the leaves in a controlled environment with high humidity [3].
- **Assessment:** After a suitable period (e.g., 2-3 days), measure the lesion diameter on each leaf. Calculate the efficacy as a percentage reduction in lesion diameter compared to the non-fungicide control [3].

The workflow for the key experiments described above can be visualized as follows:



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Key Conclusions for Researchers

- **High Intrinsic Activity:** The low mean EC₅₀ value (0.039 µg ml⁻¹) indicates that *S. sclerotiorum* is highly sensitive to **isopyrazam**, making it a strong candidate for disease control programs [3] [2].
- **Protectant Strength with Curative Potential:** **Isopyrazam** acts primarily as a robust protectant fungicide but also exhibits significant curative activity, offering flexibility in application timing [3].
- **Multi-Pronged Inhibition:** Beyond inhibiting mycelial growth, **isopyrazam** severely disrupts the reproductive cycle of the fungus by limiting the formation and germination of sclerotia, which are

crucial for its survival and spread [3].

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